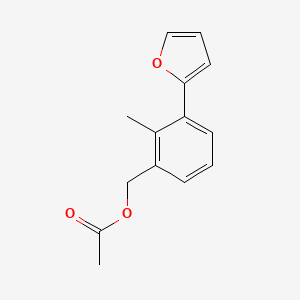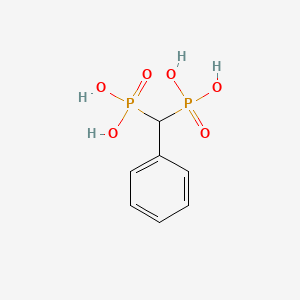
(Phenyl-phosphono-methyl)-phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RU78783 是一种属于双膦酸盐类有机化合物的小分子化合物。这类化合物含有通过碳原子连接在一起的两个膦酸基团。 RU78783 的化学式为 C7H10O6P2,分子量为 252.0982 g/mol 。 它主要因其与原癌基因酪氨酸蛋白激酶 Src 的相互作用而被研究,Src 是细胞信号通路中的关键参与者 .
准备方法
RU78783 的合成路线和反应条件在公共领域没有得到广泛的记录。双膦酸盐的合成通常涉及在受控条件下使亚磷酸衍生物与羰基化合物反应。 工业生产方法可能包括使用优化的反应参数进行大规模合成,以确保高产率和纯度 .
化学反应分析
RU78783 与其他双膦酸盐一样,可以进行各种化学反应,包括:
氧化: 双膦酸盐可以被氧化形成膦酸。
还原: 还原反应可以将双膦酸盐转化为相应的膦氧化物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和醇等亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
RU78783 有多种科学研究应用,包括:
化学: 它被用作模型化合物来研究双膦酸盐在各种化学反应中的行为。
生物学: RU78783 被研究用于其与蛋白质的相互作用,特别是与原癌基因酪氨酸蛋白激酶 Src 的相互作用,Src 在细胞信号传导和癌症进展中起着至关重要的作用.
作用机制
RU78783 通过与原癌基因酪氨酸蛋白激酶 Src 的 SH2 结构域结合发挥作用。这种结合抑制 Src 的活性,Src 参与各种细胞过程,包括增殖、分化和存活。 通过抑制 Src,RU78783 可能破坏与癌症相关的异常信号通路 .
相似化合物的比较
RU78783 在双膦酸盐中是独一无二的,因为它与 Src 的 SH2 结构域具有特异性相互作用。类似的化合物包括其他双膦酸盐,如阿仑膦酸盐和利塞膦酸盐,它们主要用于治疗骨骼疾病,如骨质疏松症。 RU78783 靶向 Src 的能力使其独特且可能对癌症研究具有价值 .
类似化合物列表:
- 阿仑膦酸盐
- 利塞膦酸盐
- 唑来膦酸盐
- 依替膦酸盐
属性
分子式 |
C7H10O6P2 |
|---|---|
分子量 |
252.10 g/mol |
IUPAC 名称 |
[phenyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) |
InChI 键 |
FRLTXWJJMCIUNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
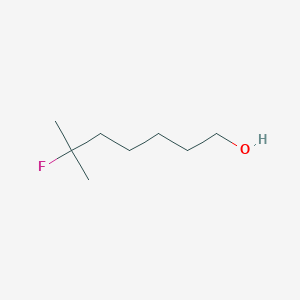

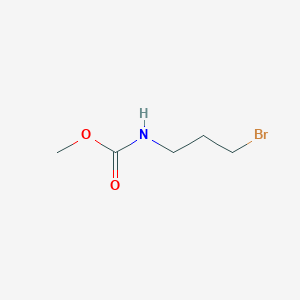

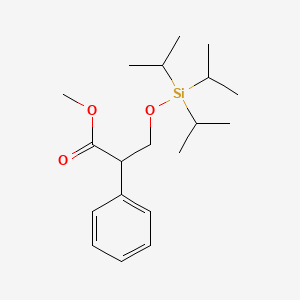
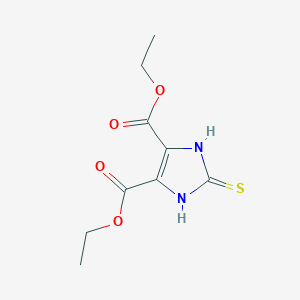
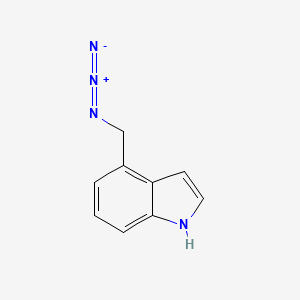
![2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane](/img/structure/B8534599.png)
![ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8534609.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)propan-1-one](/img/structure/B8534622.png)
![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)
